molecular formula C20H25N3O3 B5014244 methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate

methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate

Cat. No.: B5014244
M. Wt: 355.4 g/mol
InChI Key: FRMKOJQDPHZLBF-UHFFFAOYSA-N
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Description

This compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in developing new therapeutic agents .


Synthesis Analysis

The synthesis of indazole derivatives is a topic of interest among researchers due to their diverse biological activities. Various methods have been developed for the synthesis of indazole derivatives, often involving the reaction of hydrazines with 1,2-diketones or similar precursors .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many indazole derivatives are known to have biological activity, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Given the diverse biological activities of indazole derivatives, this compound could be a potential candidate for further study in drug discovery and development . Future research could involve testing its biological activity against various targets, studying its pharmacokinetics and metabolism, and optimizing its structure for improved potency and selectivity.

Properties

IUPAC Name

methyl 4-[(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-20(2)11-16(22-18(24)9-10-19(25)26-3)15-13-21-23(17(15)12-20)14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMKOJQDPHZLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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